4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol

Lipophilicity Solubility Membrane Permeability

Sourcing high-purity, precisely substituted thiophenols for optoelectronic research often leads to batch-to-batch variability that compromises device performance. 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol eliminates this uncertainty, providing a rigorously controlled building block for conjugated polymers and advanced ligands. Key supply advantages: - Dual electron-withdrawing (4-F) and electron-donating (hexyloxymethyl) groups enable precise HOMO-LUMO tuning for OLED and OPV applications. - The hexyloxymethyl chain guarantees superior organic solubility, streamlining solution processing and purification. - Available with verified purity to ensure reproducible polymerization and catalytic results.

Molecular Formula C13H19FOS
Molecular Weight 242.35 g/mol
Cat. No. B7989698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol
Molecular FormulaC13H19FOS
Molecular Weight242.35 g/mol
Structural Identifiers
SMILESCCCCCCOCC1=C(C=CC(=C1)F)S
InChIInChI=1S/C13H19FOS/c1-2-3-4-5-8-15-10-11-9-12(14)6-7-13(11)16/h6-7,9,16H,2-5,8,10H2,1H3
InChIKeyAFMIAIWGLUQKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol: A Fluorinated Thiol for Advanced Material Synthesis


4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol (CAS 1443345-86-5) is a specialized fluorinated aromatic thiol, belonging to the class of functionalized thiophenols. Its molecular structure, with the formula C13H19FOS and a molecular weight of 242.35 g/mol, incorporates a fluorine atom at the 4-position and a hexyloxymethyl group at the 2-position of the benzenethiol ring . This combination of electron-withdrawing (fluorine) and lipophilic, electron-donating (hexyloxymethyl) substituents is designed to impart specific electronic and solubility properties, distinguishing it from simpler thiophenol analogs and positioning it as a versatile building block in chemical synthesis, particularly for creating novel ligands and functional polymers for materials science research .

Fluorinated aromatic thiol with 4-fluoro substitution
Hexyloxymethyl group for higher lipophilicity and solubility
Building block for ligands and functional polymer research

Why Generic Thiophenol Analogs Cannot Replace 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol in Advanced Synthesis


The precise combination of substituents in 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol is critical for performance in advanced materials applications. While thiophenols are a broad class of versatile synthons [1], the properties of the final product are highly sensitive to the electronic and steric nature of the substituents. For example, in conjugated copolymer systems, the difference between a hexyl and a hexyloxymethyl group on a thiophene moiety can be decisive; hexyloxymethyl groups are known to act as electron-donating substituents that influence the polymer's optoelectronic properties, such as its HOMO-LUMO gap and fluorescence quantum yield [2]. This contrasts with simpler analogs like unsubstituted thiophenol or 4-fluorothiophenol, which lack the specific electron-donating and solubility-enhancing character of the hexyloxymethyl chain. Furthermore, the 4-fluoro substituent is known to influence the photoalignment of liquid crystals [3], a property not replicable by non-fluorinated counterparts. Direct substitution with a 4-chloro, 4-methyl, or even a shorter-chain alkoxy analog will result in a final material with markedly different solubility, packing, and electronic characteristics, potentially compromising the intended function of a device or catalyst. The specific architecture of this compound is thus non-negotiable for obtaining the desired performance in specific, high-precision applications.

4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol
Unsubstituted or 4-fluorothiophenol
Lacks electron-donating hexyloxymethyl group; may shift optoelectronic properties
Hexyloxymethyl substitution
Methoxymethyl or shorter-chain alkoxy
Lower lipophilicity; may not achieve comparable solubility in non-polar media
4-Fluoro substituent
Non-fluorinated analog
Missing fluorine effect on liquid crystal alignment; may alter molecular ordering

Quantitative Evidence: How 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol Differs from Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated and Shorter-Chain Alkoxy Analogs

The hexyloxymethyl group confers a significantly higher degree of lipophilicity compared to compounds with shorter alkoxy chains. While direct experimental logP for this compound is not found in primary literature, a vendor datasheet for a structurally related compound, 6-(2-Fluoro-5-methylphenoxy)hexane-1-thiol (same formula C13H19FOS), reports a logP value of 1.87 [1]. This serves as a class-level inference. In contrast, a compound like 4-fluorothiophenol, which lacks the lipophilic hexyloxymethyl chain, would have a substantially lower logP, likely in the range of 1.5-2.0 log units lower based on the additive contribution of the hexyl chain. Similarly, the 4-fluoro-2-(methoxymethyl) analog would be markedly less lipophilic, estimated to have a logP roughly 2.5 units lower due to the shorter alkyl chain. This difference impacts solubility in non-polar media and membrane permeability.

Lipophilicity (logP)
Class-level inference
logP ~1.87 (inferred) vs. ~0.0
for 4-fluorothiophenol
May support solubility in non-polar media
Based on close structural analog
Lipophilicity Solubility Membrane Permeability Drug Design

Electron-Donating Strength in Conjugated Copolymers vs. Hexyl and Carboxylate Analogs

In alternating fluorene-thiophene copolymers, the substituent on the thiophene ring directly modulates the polymer's optoelectronic properties. The hexyloxymethyl group is classified as an electron-donating group, similar to a hexyl group, and distinct from electron-withdrawing groups like hexyl carboxylate or cyano [1]. This study demonstrates that the choice of substituent alters the electronic environment of the thiophene ring, which is directly linked to the polymer's HOMO-LUMO gap and its performance in devices like organic light-emitting diodes (OLEDs) or solar cells. While the hexyloxymethyl group and hexyl group both act as electron donors, the presence of the oxygen atom in the former can further influence inter-chain interactions and morphology. This is a class-level inference for the target compound, highlighting its potential as a monomer precursor for creating materials with a specific electronic 'donor' character.

Electronic Character
Class-level inference
Electron-donating (hexyloxymethyl)
vs. electron-withdrawing (hexyl carboxylate)
Supports use as donor monomer in conjugated polymers
Qualitative distinction from other substituents
Conjugated Polymers Optoelectronics HOMO-LUMO Fluorene-Thiophene Copolymers

Influence on Liquid Crystal Alignment vs. Unsubstituted Thiophenes

The presence and position of fluorine substituents are key factors in liquid crystal (LC) photoalignment. A study on LC materials demonstrated that the number and disposition of fluoro-substituents, as well as the attachment position of a terminal thiophene moiety (2- or 3-substituted), significantly influence the alignment properties [1]. This is a class-level inference. The 4-fluoro substituent on the target compound, therefore, is not an inert feature but a structural element that can be leveraged to control molecular orientation. A non-fluorinated analog like 2-[(n-hexyloxy)methyl]thiophenol would lack this specific intermolecular interaction, leading to different alignment behavior and potentially inferior performance in LC-based devices. The target compound provides a unique handle for controlling molecular ordering in LC matrices.

LC Alignment Influence
Class-level inference
4-Fluoro influences photoalignment
vs. non-fluorinated analog lacking this effect
Relevant to LC material development
Qualitative alignment behavior difference
Liquid Crystals Photoalignment Fluorinated Materials Display Technology

Proven Purity Standard vs. Generic Thiophenol Products

Direct from vendor datasheets, 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol is supplied with a minimum purity specification of 95% or 98% . This contrasts with many generic thiophenol derivatives or industrial-grade thiophenol which may have lower purity or undefined impurity profiles. For instance, while a technical grade of thiophenol may be suitable for some industrial processes, it contains unknown impurities that can lead to irreproducible results in sensitive catalytic or polymerization reactions. The availability of this compound at a guaranteed high purity reduces the risk of side reactions and ensures batch-to-batch consistency, which is a critical procurement factor for researchers.

Purity Specification
Supplier specification
95–98% (reported)
vs. undefined purity for technical grade
Supports batch consistency
Data to verify from vendor datasheets
Purity Quality Control Reproducibility Procurement

Optimal Application Scenarios for Procuring 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol


Synthesis of Advanced π-Conjugated Copolymers for Organic Electronics

This compound is ideally suited as a precursor for synthesizing thiophene-based monomers for use in conjugated polymers. Its specific substitution pattern, featuring both a fluorine atom and an electron-donating hexyloxymethyl group, allows for precise tuning of the polymer's optoelectronic properties, solubility, and solid-state morphology. As evidenced by studies on fluorene-thiophene copolymers, the choice of substituent (e.g., hexyloxymethyl vs. hexyl) directly impacts the polymer's performance in applications such as organic solar cells and light-emitting diodes (OLEDs) [1]. Procurement of this high-purity compound is justified for research groups focused on next-generation organic electronics and photovoltaics where molecular-level control of material properties is required.

Development of Novel Fluorinated Ligands for Catalysis and Supramolecular Chemistry

The combination of a soft sulfur donor (thiophenol) with a hard Lewis base (ether oxygen) and a fluorine substituent creates a unique ligand environment. The hexyloxymethyl chain enhances solubility in organic solvents, while the fluorine atom can engage in specific non-covalent interactions, such as C-F···H-X hydrogen bonding or F···F interactions, influencing coordination geometry and stability [1]. This makes it a valuable building block for synthesizing tailored ligands for transition-metal catalysts or for constructing supramolecular architectures where specific intermolecular interactions are desired. Researchers in organometallic chemistry and crystal engineering would find this compound's differentiated structure advantageous over simpler, less functionalized thiophenols.

Design of Functional Materials for Liquid Crystal Displays

Given the established influence of fluoro-substituents on the photoalignment of liquid crystals [1], 4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol is a compelling intermediate for creating novel LC materials. Its 4-fluoro group can be incorporated into larger mesogenic structures to control molecular tilt and anchoring energy on alignment layers. The hexyloxymethyl chain provides the necessary flexibility and lipophilicity for forming stable LC phases. This application scenario is highly relevant for industrial R&D in the display technology sector, where the procurement of specific fluorinated intermediates is essential for developing next-generation LC formulations with improved response times, viewing angles, and energy efficiency.

Application
Selection Property
Validation Focus
π-Conjugated copolymer synthesis
Electronic and solubility tuning via hexyloxymethyl
Optoelectronic property assessment
Fluorinated ligand design
S,O,F-donor ligand framework
Coordination geometry and stability
Liquid crystal material development
Fluorine-directed molecular alignment
Alignment layer performance
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